molecular formula C18H22INO3 B2856800 1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide CAS No. 1046808-50-7

1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide

Cat. No.: B2856800
CAS No.: 1046808-50-7
M. Wt: 427.282
InChI Key: AOCFJNBZRUOHFN-UHDJGPCESA-M
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Description

Synthesis Analysis

Pyridinium salts, which include 1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics, including their synthetic routes .


Molecular Structure Analysis

The molecular formula of this compound is C18H22INO3 . Its molecular weight is 427.28 .

Scientific Research Applications

Solar Cell Technology

1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide has been explored for its potential application in solar cell technology. A study demonstrated the use of organic ionic plastic crystals, including a related compound, 1-ethyl-1-methyl pyrrolidinium iodide, as solid-state electrolytes for dye-sensitized solar cells. These devices exhibited an overall power conversion efficiency of approximately 5.8% under certain conditions, highlighting their potential in renewable energy technologies (Li et al., 2012).

Corrosion Inhibition

This compound has also been linked to the field of corrosion inhibition. Research involving pyridinium-derived ionic liquids, such as 1-ethyl-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)pyridin-1-ium iodide, has demonstrated effective corrosion protection for mild steel in acidic environments. Electrochemical studies confirmed the substantial inhibition efficiency of these compounds, suggesting their potential application in protecting metal surfaces (El-hajjaji et al., 2020).

Chemical Synthesis and Rearrangement

The compound is also of interest in chemical synthesis and rearrangement studies. For example, research on 2-(Cyanomethyl)-1,4,6-trimethylpyrimidinium iodide, a structurally related compound, has shown its rearrangement into different chemical structures under various conditions. This kind of research provides insights into chemical behavior and reactions that are critical in pharmaceutical and industrial chemistry (Danagulyan et al., 2004).

Optoelectronic Properties

Studies have also been conducted on the optoelectronic properties of similar compounds. For instance, research on a pyridinium salt demonstrated its structural, vibrational, and electronic characteristics, which are essential for understanding its potential applications in electronic devices (Labra-Vázquez et al., 2017).

Dye-Sensitized Solar Cells

Another application area is in dye-sensitized solar cells (DSC). Compounds like 1-Ethyl-4-tert-butyl pyridinium iodide have been used to enhance the performance of DSCs. These compounds can form a blocking layer on TiO2 surfaces, thus improving the efficiency of solar cells (Cai et al., 2012).

Hybrid Materials and Molecular Electronics

This compound's structural analogs have been used to create novel inorganic–organic hybrid materials. These materials exhibit unique properties like narrow band gaps and photocurrent generation, making them suitable for optoelectronic applications (Yan et al., 2018).

Properties

IUPAC Name

1-ethyl-4-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22NO3.HI/c1-5-19-12-10-14(11-13-19)6-7-15-8-9-16(20-2)18(22-4)17(15)21-3;/h6-13H,5H2,1-4H3;1H/q+1;/p-1/b7-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCFJNBZRUOHFN-UHDJGPCESA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C=CC2=C(C(=C(C=C2)OC)OC)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=CC=C(C=C1)/C=C/C2=C(C(=C(C=C2)OC)OC)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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